2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-benzylsulfanyl-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)16-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBIUGLAFVHDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzylthio)-2-methylpropanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with benzyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the benzylthio group replaces the bromine atom on the propanoate backbone.
Industrial Production Methods
Industrial production of ethyl 2-(benzylthio)-2-methylpropanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylthio)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, dry ether as solvent.
Substitution: Sodium hydride, potassium carbonate, DMF or THF as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzylthio)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylthio)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzylthio group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 2-methyl-2-[(phenylthiocarbonyl)thio]propanoate
- CAS No.: 201611-84-9
- Molecular Formula : C₁₃H₁₆O₂S₂
- Molecular Weight : 268.39 g/mol
- Structure: Features a benzylthio group (-S-C₆H₅) and a methyl group attached to the central carbon of a propanoic acid ethyl ester backbone.
Physicochemical Properties :
- Density : 1.148 g/mL at 25°C
- Refractive Index : n²⁰/D = 1.600
- Key Functional Groups : Thioester (C=S), ethyl ester, and aromatic benzene ring.
The benzylthio group may enhance stability or alter bioactivity compared to simpler thioesters.
Structural Analogues
Ethyl 2-Methyl-2-(Methylthio)Propionate (CAS 49773-24-2)
- Formula : C₇H₁₄O₂S
- Substituents : Methylthio (-S-CH₃) and methyl groups.
- Key Differences :
- Lacks the aromatic benzyl group, reducing molecular weight (162.25 g/mol vs. 268.39 g/mol).
- Simpler structure likely increases volatility, making it more suitable as a flavor compound.
3-(Methylthio)Propanoic Acid Ethyl Ester (CAS Not Specified)
- Formula : C₆H₁₂O₂S
- Substituents : Methylthio group at the C3 position.
- Role in Nature: Dominant aroma compound in pineapples (e.g., Tainong No. 6: 78.06 µg/kg ).
- Comparison :
- Positional isomerism (C3 vs. C2 substitution) alters odor thresholds and sensory profiles.
- Lower molecular weight (148.22 g/mol) enhances volatility and fruity aroma contribution.
Ethyl 3-[(4-Chlorophenyl)thio]Propanoate (CAS 137446-81-2)
- Formula : C₁₁H₁₃ClO₂S
- Substituents : 4-Chlorophenylthio group.
- Potential Use: Agrochemical intermediate due to chlorine’s electronegativity and stability.
- Key Difference : Chlorine substitution may increase lipophilicity and pesticidal activity compared to the benzylthio analog.
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Compounds
Functional Group Impact on Properties
- Thioester vs. The benzylthio group in the target compound may enhance UV stability due to aromatic conjugation.
- Chlorine (in 4-chlorophenyl analog): Enhances electronegativity, favoring interactions with biological targets (e.g., enzyme inhibition).
Biological Activity
2-Methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester, commonly referred to as ethyl 2-(benzylthio)-2-methylpropanoate, is an organic compound with significant potential in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, exploring its synthesis, properties, and applications based on recent research findings.
The molecular formula of 2-methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester is C13H18O2S, with a molar mass of approximately 238.35 g/mol. The compound features a propanoic acid backbone, which is modified by a methyl group and a phenylmethylthio substituent. These structural characteristics contribute to its unique chemical behavior and biological properties.
The biological activity of 2-methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester can be attributed to its interaction with various biological targets. Its thioether group may influence enzyme activities and receptor interactions, potentially leading to pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, essential oils containing thioether groups have demonstrated significant free radical scavenging abilities, suggesting that 2-methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester may also possess antioxidant activity.
Anticholinesterase Activity
Inhibition of acetylcholinesterase (AChE) is a recognized therapeutic strategy for neurodegenerative diseases such as Alzheimer's. Compounds structurally related to 2-methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester may exhibit anticholinesterase activity, contributing to enhanced cholinergic transmission.
Synthesis and Applications
The synthesis of 2-methyl-2-[(phenylmethyl)thio]propanoic acid ethyl ester typically involves the reaction of propanoic acid derivatives with thiophenol in the presence of an acid catalyst. This method allows for the efficient formation of the thioether linkage.
Potential Applications
- Pharmaceuticals : Due to its potential anticholinesterase activity, the compound could be explored for developing treatments for cognitive disorders.
- Agrochemicals : Its biological properties suggest possible applications in developing pesticides or herbicides.
- Flavoring Agents : As an ester, it may also find use in food flavoring applications due to its pleasant aroma.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
